5-Bromo-2-methoxypyridine 1-oxide
CAS No.: 446284-14-6
VCID: VC8274119
Molecular Formula: C6H6BrNO2
Molecular Weight: 204.02 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-Bromo-2-methoxypyridine 1-oxide is a synthetic, halogenated derivative of pyridine N-oxide. It is characterized by its molecular formula C6H6BrN2O and serves as a versatile building block in organic synthesis due to the reactivity of its N-oxide functional group and the presence of both bromo and methoxy substituents. This compound is of interest in various research areas, including the development of new catalysts, ligands, and biologically active molecules. Synthesis MethodsThe synthesis of 5-Bromo-2-methoxypyridine 1-oxide typically involves the bromination of 2-methoxy-4-nitropyridine. A common method employs N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like acetonitrile at low temperatures (0-5°C). This method is favored due to its good regioselectivity, yielding the desired product with minimal side reactions. Synthesis Steps:
Chemical Reactions and Applications5-Bromo-2-methoxypyridine 1-oxide undergoes several types of chemical reactions, including substitution, reduction, and oxidation reactions. These reactions are facilitated by the presence of electrophilic sites (the bromine atom) and nucleophilic sites (the nitrogen atom in the pyridine ring).
Applications in Research and IndustryThis compound finds diverse applications in scientific research and industry due to its ability to participate in multiple types of chemical reactions, allowing for extensive modifications and functionalizations necessary for advanced applications. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. Applications:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 446284-14-6 | ||||||||
Product Name | 5-Bromo-2-methoxypyridine 1-oxide | ||||||||
Molecular Formula | C6H6BrNO2 | ||||||||
Molecular Weight | 204.02 g/mol | ||||||||
IUPAC Name | 5-bromo-2-methoxy-1-oxidopyridin-1-ium | ||||||||
Standard InChI | InChI=1S/C6H6BrNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3 | ||||||||
Standard InChIKey | BPWQUWZZEYRLEE-UHFFFAOYSA-N | ||||||||
SMILES | COC1=[N+](C=C(C=C1)Br)[O-] | ||||||||
Canonical SMILES | COC1=[N+](C=C(C=C1)Br)[O-] | ||||||||
PubChem Compound | 24729528 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume